Cas no 1044256-77-0 (1-(azidomethyl)-2-chloro-3-methylbenzene)

1-(Azidomethyl)-2-chloro-3-methylbenzene is a versatile aromatic compound featuring both an azidomethyl and a chloro substituent on a methyl-substituted benzene ring. This structure makes it a valuable intermediate in organic synthesis, particularly in click chemistry applications due to the reactive azide group. The chloro substituent further enhances its utility in cross-coupling reactions, enabling the construction of complex molecular frameworks. Its stability under standard conditions allows for straightforward handling and storage. The compound is particularly useful in pharmaceutical and materials science research, where selective functionalization is required. Its well-defined reactivity profile ensures consistent performance in synthetic workflows.
1-(azidomethyl)-2-chloro-3-methylbenzene structure
1044256-77-0 structure
Product Name:1-(azidomethyl)-2-chloro-3-methylbenzene
CAS No:1044256-77-0
MF:C8H8ClN3
MW:181.622220039368
CID:6103929
PubChem ID:89225429
Update Time:2025-10-25

1-(azidomethyl)-2-chloro-3-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(azidomethyl)-2-chloro-3-methylbenzene
    • SCHEMBL14024290
    • 1044256-77-0
    • 1-azidomethyl-2-chloro-3-methyl-benzene
    • EN300-1985940
    • RFKLIDRJIPGBCE-UHFFFAOYSA-N
    • Inchi: 1S/C8H8ClN3/c1-6-3-2-4-7(8(6)9)5-11-12-10/h2-4H,5H2,1H3
    • InChI Key: RFKLIDRJIPGBCE-UHFFFAOYSA-N
    • SMILES: ClC1C(C)=CC=CC=1CN=[N+]=[N-]

Computed Properties

  • Exact Mass: 181.0406750g/mol
  • Monoisotopic Mass: 181.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 14.4Ų

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Additional information on 1-(azidomethyl)-2-chloro-3-methylbenzene

Comprehensive Overview of 1-(Azidomethyl)-2-chloro-3-methylbenzene (CAS No. 1044256-77-0)

1-(Azidomethyl)-2-chloro-3-methylbenzene (CAS No. 1044256-77-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This compound, characterized by its unique azidomethyl and chloro functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, C8H8ClN3, combines aromaticity with reactive moieties, making it a valuable building block for click chemistry applications and bioconjugation strategies.

The growing interest in 1-(azidomethyl)-2-chloro-3-methylbenzene aligns with the surge in demand for high-purity chemical intermediates in drug discovery. Researchers frequently search for "azide-containing compounds in medicinal chemistry" or "chloro-methylbenzene derivatives applications," reflecting its relevance in modern R&D workflows. Its compatibility with CuAAC reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition) further enhances its utility in designing targeted therapeutics and biomaterials.

From a synthetic perspective, the compound’s methylbenzene core offers stability, while the azidomethyl group provides a handle for further functionalization. This duality makes it a preferred choice for constructing molecular scaffolds in catalyst development and polymer science. Recent publications highlight its role in creating photoactive probes and fluorescent tags, addressing trending topics like "bioimaging reagents" and "small-molecule sensors."

Quality control of CAS No. 1044256-77-0 is critical, with analytical techniques such as HPLC and NMR ensuring batch-to-batch consistency. Suppliers often emphasize "GMP-grade azide compounds" or "custom synthesis of chloro-aromatics" to meet industry standards. The compound’s stability under inert conditions and compatibility with microwave-assisted synthesis also align with the shift toward green chemistry practices.

In material science, 1-(azidomethyl)-2-chloro-3-methylbenzene contributes to advancements in smart coatings and adhesive technologies. Its ability to form covalent networks via azide-alkyne coupling supports the development of self-healing materials—a hot topic in "next-generation polymers" research. Additionally, its electron-withdrawing chloro group modifies electronic properties, making it useful in organic semiconductors.

Regulatory compliance for this compound focuses on safe handling due to its azide functionality, though it remains non-listed under restrictive categories. Environmental considerations include proper disposal protocols, echoing searches for "sustainable chemical waste management." As research expands, 1044256-77-0 continues to bridge gaps between academic exploration and industrial innovation.

Future prospects for 1-(azidomethyl)-2-chloro-3-methylbenzene include its integration into combinatorial libraries for high-throughput screening and DNA-encoded chemistry. Its adaptability to flow chemistry setups further positions it as a key player in automated synthesis platforms. With the rise of "AI-driven molecular design," this compound’s data-rich profile supports machine learning applications in chemical space exploration.

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